molecular formula C13H17FO3 B2952986 Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate CAS No. 2138352-04-0

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate

Cat. No.: B2952986
CAS No.: 2138352-04-0
M. Wt: 240.274
InChI Key: ITNVKTOSLYOCJR-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate is an ester derivative featuring a fluorinated aromatic ring and a branched propoxy group. Its molecular structure combines a 4-fluoro-2-methylphenyl moiety attached to an acetoxy backbone modified with a propoxy chain. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorine substitution is leveraged to enhance metabolic stability and lipophilicity . The propoxy group may influence solubility and boiling/melting points compared to shorter-chain alkoxy analogs.

Properties

IUPAC Name

methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-4-7-17-12(13(15)16-3)11-6-5-10(14)8-9(11)2/h5-6,8,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNVKTOSLYOCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=C(C=C(C=C1)F)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate typically involves the esterification of 4-fluoro-2-methylphenol with propoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate can undergo various chemical reactions, including:

Biological Activity

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate, with the CAS number 2138352-04-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a propoxy group and a fluorinated aromatic ring, contributing to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.

Molecular Formula

  • Molecular Formula : C13H15F1O3
  • Molecular Weight : 240.26 g/mol

Case Studies

  • Anticancer Activity : In a study assessing various substituted phenyl compounds, analogs similar to this compound demonstrated effective inhibition of cancer cell lines, suggesting potential efficacy in targeting tumor growth pathways .
  • Antimicrobial Effects : Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth. For instance, studies have shown that modifications in the aromatic ring can significantly enhance antibacterial activity against resistant strains .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other propoxyacetates .
  • Receptor Interaction : It could interact with various receptors through hydrophobic interactions and hydrogen bonding, influencing signal transduction pathways critical for cellular function .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Likely absorbed rapidly from the gastrointestinal tract.
  • Distribution : Expected to distribute widely due to its lipophilicity.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

Comparative Analysis with Related Compounds

To further elucidate the unique properties of this compound, a comparison with similar compounds is useful.

Compound NameStructureBiological ActivityNotes
Methyl 4-FluorophenylacetateStructureModerate antimicrobialSimilar fluorinated structure
Ethyl 3-FluorobenzylacetateStructureAnticancer propertiesExhibits efficacy in specific cancer models
Propyl 4-ChlorophenylacetateStructureAntimicrobialShows resistance modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The target compound’s fluorinated aromatic ring distinguishes it from analogs with cyano, methyl, or sulfonamide substituents. Below is a comparative analysis of key structural and inferred properties:

Table 1: Substituent and Property Comparison
Compound Name Molecular Substituents Inferred Boiling Point (°C) Polarity/Solubility Reactivity Profile
Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate 4-Fluoro-2-methylphenyl, propoxy ~250–280 (est.) Moderate polarity; soluble in organic solvents Stable under basic conditions; slow hydrolysis
Methyl 2-(4-cyanophenyl)-2-methylpropanoate 4-Cyanophenyl, methyl ~220–240 (est.) High polarity; poor water solubility Susceptible to nucleophilic attack at cyano group
Ethyl 2-methyl-2-phenylpropanoate Phenyl, methyl, ethyl ~200–220 (est.) Low polarity; soluble in non-polar solvents Prone to ester hydrolysis
Propyl 2-(4-methylbenzenesulfonyl)acetate Sulfonamide, methylbenzene, propyl >300 (est.) High polarity; soluble in polar aprotic solvents Reactive in sulfonamide coupling
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate Epoxy (oxirane), methoxy ~180–200 (est.) Moderate polarity; reactive in crosslinking High reactivity due to epoxy group

Key Observations :

  • Fluorine vs. Cyano/Methyl: The electron-withdrawing fluorine in the target compound increases aromatic ring deactivation compared to methyl or cyano substituents, reducing electrophilic substitution reactivity .
  • Propoxy vs. Shorter Alkoxy Chains : The branched propoxy group likely enhances steric hindrance, slowing hydrolysis compared to ethyl or methoxy analogs .
  • Epoxy vs. Propoxy : The epoxy group in confers high reactivity for polymerization, whereas the target’s propoxy group prioritizes stability .

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